(+/-)-Ambrisentan
説明
Ambrisentan is an orally active selective type A endothelin receptor antagonist used to treat pulmonary arterial hypertension . It is used to treat symptoms of pulmonary arterial hypertension, which is high blood pressure in the main artery that carries blood from the right side of the heart (the ventricle) to the lungs, to improve your ability to exercise and slow down the worsening of your condition .
Synthesis Analysis
A five-step synthetic method of ambrisentan starting from benzophenone was developed . The reaction methods of resolution and substitution were optimized. A stable, facilitating method of detection and efficient resolution reagent, L-phenylglycinamide, was used and helped to obtain highly optical pure intermediates .
Molecular Structure Analysis
The molecular formula of Ambrisentan is C22H22N2O4 . Its molecular weight is 378.43 . Two-dimensional NOE spectroscopy experiments were performed for S-AMB and I1 and pointed out the interactions of the aromatic moiety of the analytes and of SDS aliphatic chain with gammaCyD protons, confirming the existence of gammaCyD mixed complexes .
Chemical Reactions Analysis
Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure . Significant degradation in acidic, basic stress conditions was observed and no degradation was observed in other stress conditions .
Physical And Chemical Properties Analysis
The average molecular weight of Ambrisentan is 378.428 and its monoisotopic weight is 378.157957196 . The chemical formula of Ambrisentan is C22H22N2O4 .
科学的研究の応用
Application in Pulmonary Arterial Hypertension (PAH)
Ambrisentan in PAH Treatment : Ambrisentan, a selective endothelin receptor antagonist, is shown to improve exercise capacity in patients with pulmonary arterial hypertension. It has demonstrated efficacy in increasing the 6-minute walk distance, improving World Health Organization functional class, and reducing B-type natriuretic peptide concentrations. These results indicate its potential in managing PAH effectively (Galiè et al., 2008).
Long-term Efficacy in PAH : Extended treatment with ambrisentan has been associated with sustained improvements in exercise capacity for PAH patients, demonstrating its long-term therapeutic value. Additionally, it shows a low risk of clinical worsening and death, highlighting its safety and efficacy in prolonged use (Oudiz et al., 2009).
Impact on Hemodynamics and Clinical Outcomes : In patients with portopulmonary hypertension (POPH), ambrisentan has shown significant improvements in pulmonary hemodynamic responses without adverse effects on hepatic function. This suggests its potential as a monotherapy option in POPH treatment (Cartin-Ceba et al., 2011).
Other Applications
Ambrisentan in Diverse PAH Populations : Ambrisentan's efficacy and safety were evaluated in a broad range of patients with various pulmonary hypertension etiologies. The study found that it is well-tolerated and provides benefit in PAH patients, though its efficacy in specific non-Group 1 pulmonary hypertension etiologies requires further investigation (Badesch et al., 2009).
Solubility and Bioavailability Enhancement : Research focusing on enhancing the solubility and bioavailability of ambrisentan using the solid dispersion technique showed promising results. This approach might offer a better alternative for improving its oral administration effectiveness (Deshmane et al., 2018).
Combination Therapy for PAH : Initial combination therapy of ambrisentan with tadalafil in PAH patients resulted in a significantly lower risk of clinical-failure events compared to monotherapy with either drug. This suggests that combination therapy might be more effective in managing PAH (Galiè et al., 2015).
Ambrisentan in Hyperoxic Lung Injury : A study on the effects of ambrisentan on neonatal rats with hyperoxic lung injury revealed that while it reduces pulmonary arterial hypertension and right ventricular hypertrophy, it does not stimulate alveolar and vascular development. This indicates a specific therapeutic scope in neonatal chronic lung disease (Wagenaar et al., 2013).
Novel Oral Delivery Approach : Ambrisentan-loaded lipid-core nanocapsules were tested for their effect on monocrotaline-induced PAH in rats. The results show that this novel delivery approach could effectively treat PAH, opening avenues for improved drug delivery systems (Zancan et al., 2021).
作用機序
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861453 | |
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(+/-)-Ambrisentan | |
CAS RN |
713516-99-5 | |
Record name | Ambrisentan, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713516995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMBRISENTAN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B43003091 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。